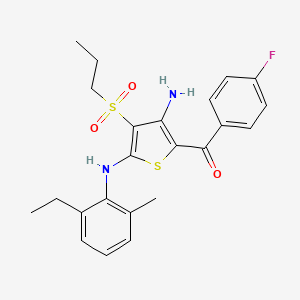
N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)-3-(PROPANE-1-SULFONYL)THIOPHENE-2,4-DIAMINE is a useful research compound. Its molecular formula is C23H25FN2O3S2 and its molecular weight is 460.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(2-Ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention for its potential biological activities. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups that contribute to its biological activity. The presence of the ethyl and methyl groups enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.
Thiophene derivatives often exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thiophene compounds inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, similar thiophene derivatives have shown IC50 values in the low micromolar range against these enzymes, indicating strong anti-inflammatory potential .
- Modulation of Cytokine Production : Compounds in this class can downregulate pro-inflammatory cytokines like TNF-α and IL-6. Studies have demonstrated that certain derivatives can inhibit the activation of pathways such as NF-κB, leading to reduced inflammation .
- Antimicrobial Activity : Thiophene derivatives have been reported to possess significant antimicrobial properties against various bacterial and fungal strains. This is often enhanced through metal chelation, increasing the compound's efficacy .
Anti-inflammatory Activity
In a study evaluating the anti-inflammatory potential of thiophene derivatives, it was found that certain compounds significantly reduced inflammation in murine models. For example, one derivative demonstrated an inhibition rate of 58.46% at a dose of 50 mg/kg when compared to indomethacin .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies indicated strong activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 2 to 5 μg/mL for various derivatives .
Anticancer Potential
Research into the anticancer properties of thiophene derivatives has revealed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies suggest that modifications in the thiophene structure can enhance cytotoxicity, potentially through apoptosis induction or cell cycle arrest mechanisms .
Case Study 1: In Vivo Anti-inflammatory Efficacy
A study investigated the effects of a related thiophene derivative on acute lung injury in a mouse model. The compound was administered at varying doses, showing a dose-dependent reduction in inflammatory markers and improvement in lung function parameters .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of thiophene-based Schiff base complexes were synthesized and tested against multiple bacterial strains. Results demonstrated enhanced potency upon metal chelation, suggesting that structural modifications could lead to novel antimicrobial agents .
Data Summary
属性
IUPAC Name |
[3-amino-5-(2-ethyl-6-methylanilino)-4-propylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S2/c1-4-13-31(28,29)22-18(25)21(20(27)16-9-11-17(24)12-10-16)30-23(22)26-19-14(3)7-6-8-15(19)5-2/h6-12,26H,4-5,13,25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIGSNQYFNQWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC=C3CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














